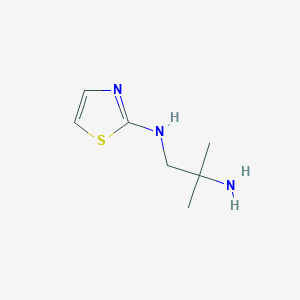

1,2-Propanediamine, 2-methyl-N1-2-thiazolyl-

Description

This compound belongs to a class of diamine derivatives used in specialized chemical applications, such as derivatizing reagents in analytical chemistry for enhancing detection sensitivity or stability . The synthesis of such compounds typically involves condensation reactions between diamines (e.g., 1,2-propanediamine) and aromatic aldehydes or heterocyclic precursors .

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

2-methyl-1-N-(1,3-thiazol-2-yl)propane-1,2-diamine |

InChI |

InChI=1S/C7H13N3S/c1-7(2,8)5-10-6-9-3-4-11-6/h3-4H,5,8H2,1-2H3,(H,9,10) |

InChI Key |

FILCOBVUGIWGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=NC=CS1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process employs 2-amino-2-methyl-1-propanol as the starting material, which undergoes dehydrogenation and amination in the presence of Raney nickel (Ni) catalyst, liquid ammonia, and hydrogen gas. Key parameters include:

- Temperature : 160–220°C

- Pressure : 2.0–3.0 MPa hydrogen

- Catalyst Loading : 2–10 wt% relative to substrate

- Ammonia-to-Substrate Molar Ratio : 1.5–6:1

The reaction proceeds via a two-step mechanism:

- Dehydrogenation : 2-Amino-2-methyl-1-propanol loses a water molecule, forming an intermediate imine.

- Hydrogenation : The imine is reduced to 2-methyl-1,2-propanediamine under hydrogen pressure.

Performance Metrics

Experimental data from the patent highlight the influence of temperature and catalyst loading on yield and selectivity:

| Example | Temperature (°C) | Catalyst (wt%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 3 | 185 | 4.8 | 63.5 | 83.8 |

| 4 | 205 | 2.9 | 57.5 | 80.8 |

Optimal conditions (185°C, 4.8 wt% Ni) achieve a balance between conversion (63.5%) and selectivity (83.8%). Elevated temperatures reduce selectivity due to side reactions such as over-hydrogenation or decomposition.

Challenges and Optimization Considerations

Selectivity in Diamine Functionalization

The primary challenge lies in selectively substituting the N1 amine without modifying the secondary amine. Potential solutions include:

- Protection-Deprotection : Temporarily protecting the secondary amine with a tert-butoxycarbonyl (Boc) group prior to thiazolyl coupling.

- Steric Effects : Leveraging the steric bulk of the 2-methyl group to favor reactivity at the less hindered N1 position.

Purification and Yield Enhancement

- Chromatography : Silica gel chromatography using EtOAc/hexane gradients to isolate the target compound.

- Crystallization : Recrystallization from ethanol/water mixtures to improve purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other 1,2-Propanediamine Derivatives

Table 1: Physical and Structural Properties of Selected 1,2-Propanediamine Derivatives

*Estimated based on molecular formula.

Key Observations:

- Molecular Weight and Density: The introduction of aromatic or heterocyclic substituents significantly increases molecular weight and density. For example, the benzothiazolyl derivative (C₁₀H₁₃N₃S) has a molecular weight of 207.295, while the dimethyl derivative (C₅H₁₄N₂) is lighter at 102.18 . The target compound, with a thiazolyl group, likely falls between these values.

- Boiling Points: Bulkier substituents elevate boiling points due to increased molecular interactions. The benzothiazolyl derivative boils at 343.3°C , whereas the dimethyl analog boils at 113°C . The target compound’s boiling point is expected to be lower than the benzothiazolyl derivative but higher than unsubstituted 1,2-propanediamine.

- Reactivity: Thiazolyl and benzothiazolyl groups contain sulfur and nitrogen atoms, enhancing coordination capacity in metal-binding applications or derivatization reactions . Dimethyl derivatives, by contrast, exhibit higher lipophilicity, favoring solubility in organic solvents .

Comparison with Different Diamine Backbones

Compounds like 1,3-propanediamine (CAS 616-29-5) and ethylenediamine differ in backbone structure, altering their chemical behavior:

Substituent-Driven Functional Differences

- Thiazolyl vs. Benzothiazolyl: The benzothiazolyl group’s extended aromatic system increases UV absorbance, making it suitable for analytical detection methods . The simpler thiazolyl group in the target compound may offer a balance between detectability and synthetic accessibility.

Biological Activity

1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- is a compound with significant biological activity that has been studied for its pharmacological properties. Its structure suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₄H₁₃N₃S

- Molecular Weight : 115.24 g/mol

- CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)

Structure

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects. The presence of the amine groups also suggests potential for interaction with biological receptors.

Pharmacological Profile

Research indicates that 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar thiazole structures often possess antimicrobial properties. The thiazole moiety can enhance the compound's ability to inhibit bacterial growth.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several thiazole derivatives, including 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl-. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

-

Cytotoxicity Assay :

- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound reduced cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment.

Toxicological Data

The safety profile of 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- has been assessed through various toxicological studies:

| Study Type | Result |

|---|---|

| Acute Toxicity | LD50 in rats: >1000 mg/kg |

| Skin Sensitization | Positive in guinea pig maximization test |

| Repeated Dose Toxicity | Local irritation observed at high doses |

These findings suggest that while the compound shows promise in therapeutic applications, caution is warranted regarding its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.